Regioisomeric Differentiation: 6‑yl vs. 7‑yl Benzamide Position
The target compound’s 6‑yl benzamide orientation differs fundamentally from the 7‑yl isomer (e.g., N‑[1‑(furan‑2‑carbonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl]benzamide) . In published Kᵥ7.2/7.3 patch‑clamp studies on related tetrahydroquinoline‑based structures, moving the benzamide from the 6‑ to the 7‑position decreased the EC₅₀ by >10‑fold, demonstrating that the 6‑yl regioisomer provides a more productive geometry for channel activation [1].
| Evidence Dimension | Regioisomeric potency shift (Kᵥ7.2/7.3 activation) |
|---|---|
| Target Compound Data | EC₅₀ ~ 2.0 µM (human Kᵥ7.2/7.3, automated patch clamp) [1] |
| Comparator Or Baseline | 7‑yl regioisomer EC₅₀ ~ 22 µM (human Kᵥ7.2/7.3, same assay) [1] |
| Quantified Difference | 11‑fold better potency for the 6‑yl regioisomer |
| Conditions | Human Kᵥ7.2/7.3 heterologously expressed in CHO cells; automated patch clamp; same compound series reported in patent example WO2014140920A1 |
Why This Matters
The 6‑yl regioisomer provides >10‑fold Kᵥ7.2/7.3 potency gain over the 7‑yl congener, directly influencing the compound’s utility in ion‑channel screening libraries where regioisomeric purity is critical.
- [1] WO2014140920A1 (Xention Ltd). Tetrahydroquinoline derivatives as potassium channel modulators. Example 1 vs. comparative example data; Table 1. World Intellectual Property Organization. View Source
